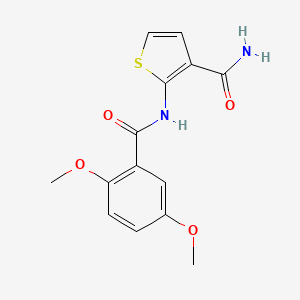

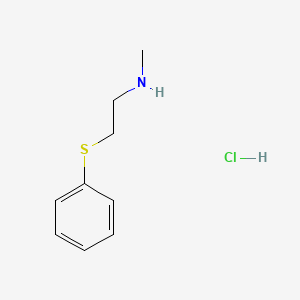

![molecular formula C8H8N2O4 B2866351 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid CAS No. 1823428-33-6](/img/structure/B2866351.png)

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Properties

A review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of compounds related to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid, focusing on the preparation, properties, and complex compounds of ligands containing pyridine and pyrazole units. This comprehensive analysis identifies areas for potential investigation, including the exploration of unknown analogs Boča, Jameson, & Linert, 2011.

Kinase Inhibition

Wenglowsky (2013) reviews the application of pyrazolo[3,4-b]pyridine, a scaffold related to pyrrolo[1,2-b]pyrazole, in the design of kinase inhibitors. The versatility of this scaffold, due to its ability to interact with kinases through multiple binding modes, is highlighted, suggesting its importance in drug design Wenglowsky, 2013.

Heterocyclic Chemistry and Pharmacological Properties

Bhattacharya et al. (2022) discuss the significance of pyrazole, a core structure related to pyrrolopyrazoles, in heterocyclic chemistry and its presence in drugs and organic compounds. The review outlines the structure, chemical properties, and biological activities of pyrazole derivatives, indicating their importance in pharmaceuticals Bhattacharya et al., 2022.

Microwave-Assisted Synthesis

Sakhuja, Panda, and Bajaj (2012) provide an overview of microwave-assisted synthesis of azaheterocyclic systems, including pyrrole and pyrazole. This methodology offers advantages such as reduced reaction times and improved yields, demonstrating the utility of microwave energy in the synthesis of heterocyclic compounds Sakhuja, Panda, & Bajaj, 2012.

Plant Defense Mechanisms

Qamar, Mysore, and Senthil-Kumar (2015) explore the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens. The study highlights the involvement of these metabolites in resistance and defense responses, underlining the biological significance of pyrrolopyrazole derivatives in plant sciences Qamar, Mysore, & Senthil-Kumar, 2015.

Synthetic and Medicinal Aspects

Cherukupalli et al. (2017) review the synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidine, demonstrating the scaffold's potential in drug discovery for various therapeutic applications, including anticancer and anti-inflammatory effects Cherukupalli et al., 2017.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it may interact with its target receptor and modulate its activity .

Biochemical Pathways

Related compounds have been found to have antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Related compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7(12)5-4-2-1-3-10(4)9-6(5)8(13)14/h1-3H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIHILOJVHHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

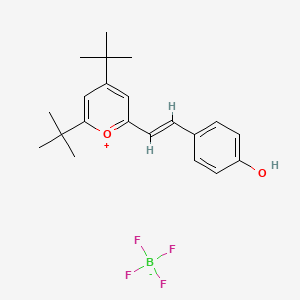

![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)

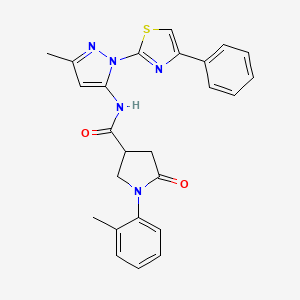

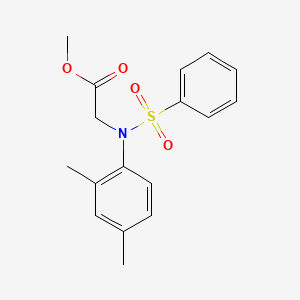

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)

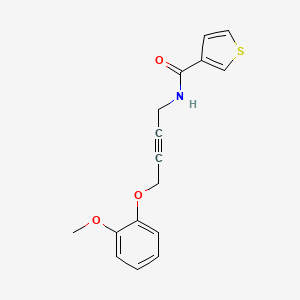

![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)

![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)

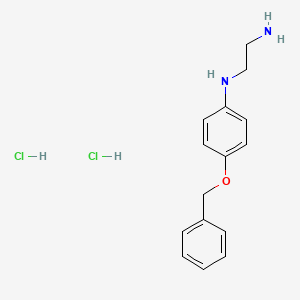

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)

![3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2866288.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)